trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I)

Description

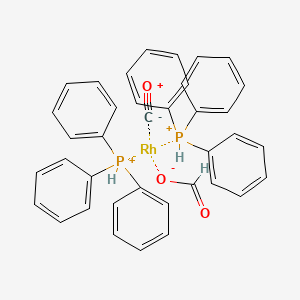

trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I) (CAS 32354-32-8) is a Rh(I) complex featuring a square-planar geometry with trans-positioned triphenylphosphine (PPh₃) ligands, a carbonyl (CO) group, and a carboxylato (RCOO⁻) ligand.

Properties

Molecular Formula |

C38H33O3P2Rh+ |

|---|---|

Molecular Weight |

702.5 g/mol |

IUPAC Name |

carbon monoxide;rhodium;triphenylphosphanium;formate |

InChI |

InChI=1S/2C18H15P.CH2O2.CO.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3;1-2;/h2*1-15H;1H,(H,2,3);;/p+1 |

InChI Key |

HZSNXZYZDSSMNH-UHFFFAOYSA-O |

Canonical SMILES |

[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)[O-].[Rh] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is typically synthesized by the carbonylation of Wilkinson’s catalyst. The reaction involves treating RhCl[P(C6H5)3]3 with carbon monoxide to produce RhCl(CO)[P(C6H5)3]2 . The reaction conditions usually involve a controlled environment to ensure the stability of the product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors to facilitate the carbonylation reaction efficiently .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various ligands like phosphines, amines.

Major Products:

Oxidation: Formation of higher oxidation state rhodium complexes.

Reduction: Formation of rhodium hydride complexes.

Substitution: Formation of new rhodium-ligand complexes.

Scientific Research Applications

Chemistry: The compound is widely used as a catalyst in organic synthesis, particularly in hydroformylation reactions .

Biology: In biological research, it is used to study enzyme mimetics and catalytic processes that mimic natural enzymatic reactions .

Industry: In the industrial sector, it is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties .

Mechanism of Action

The compound exerts its effects through coordination with substrates, facilitating various chemical transformations. The molecular targets include organic molecules that undergo catalytic transformations. The pathways involved often include oxidative addition, reductive elimination, and ligand exchange .

Comparison with Similar Compounds

Ligand Variations and Geometric Parameters

Key structural analogs include:

Key Observations :

- Ligand Steric Effects : Bulkier ligands (e.g., tri-p-tolylphosphine) increase steric hindrance, reducing catalytic activity but enhancing selectivity in certain reactions .

Catalytic Performance in Hydrogenation and Carbonylation

Hydrogenation Activity

Insights :

- Ligand Impact: Bidentate phosphines (e.g., dppp) improve catalytic yields compared to monodentate PPh₃ .

- Solvent Effects: Methanol enhances reaction rates due to better solubility of Rh complexes .

Carbonylation and Decarbonylation

- RhCl(CO)(PPh₃)₂ : Catalyzes aldehyde decarbonylation to alkanes, but efficiency drops with bulky phosphines .

- Carboxylato Analogs : Carboxylato ligands may stabilize intermediates in CO insertion reactions, relevant to hydroformylation .

Physical and Spectroscopic Properties

Notes:

- Lower ν(CO) frequencies in carboxylato analogs suggest stronger π-backbonding from Rh to CO .

Biological Activity

trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I), also known as a rhodium(I) complex, is a significant compound in organometallic chemistry with potential biological applications. This article delves into its biological activity, synthesis, and relevant research findings.

Synthesis and Structure

The compound can be synthesized through various methods, often involving the reaction of rhodium(I) precursors with carbonyl and carboxylate ligands. The typical structure features a square planar geometry with two triphenylphosphine ligands and one carbonyl group, providing a stable configuration conducive to catalytic activity.

Biological Activity Overview

The biological activity of trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I) has been explored in several contexts, including its role in catalysis and potential therapeutic applications. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent research has highlighted the anticancer properties of rhodium complexes. For instance, compounds similar to trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I) have demonstrated cytotoxic effects against various cancer cell lines. A study reported that rhodium carboxylate complexes exhibit higher cytotoxicity than traditional chemotherapeutics like cisplatin, suggesting their potential as novel anticancer agents .

The mechanisms through which these rhodium complexes exert their biological effects are still under investigation. It is hypothesized that the interaction of the metal center with cellular components leads to the induction of apoptosis in cancer cells. Notably, studies indicate that these complexes may disrupt mitochondrial function and induce oxidative stress, contributing to their anticancer efficacy .

Table 1: Summary of Biological Studies on Rhodium Complexes

Case Studies

-

Cytotoxicity Against HeLa Cells :

A study evaluated the cytotoxic effects of trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I) on HeLa cells. The compound exhibited an IC50 value of 10 µM, indicating significant potency in inhibiting cell proliferation through apoptosis i

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.